N-[(2-chlorophenyl)methyl]-3-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]propanamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-3-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]propanamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-3-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-bromo-2-chloroethane to introduce the ethyl group.
Piperidine ring formation: The intermediate is reacted with piperidine under basic conditions to form the piperidine ring.
Final coupling: The final step involves coupling the piperidine derivative with 2-chlorobenzyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-3-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-3-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]propanamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-3-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-3-[1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]propanamide
- N-[(2-chlorophenyl)methyl]-3-[1-[(1-ethylbenzimidazol-1-yl)methyl]piperidin-3-yl]propanamide
Uniqueness
N-[(2-chlorophenyl)methyl]-3-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]propanamide is unique due to its specific structural features, such as the presence of the ethyl group on the benzimidazole ring and the chlorophenyl moiety. These structural elements contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O/c1-2-30-23-12-6-5-11-22(23)28-24(30)18-29-15-7-8-19(17-29)13-14-25(31)27-16-20-9-3-4-10-21(20)26/h3-6,9-12,19H,2,7-8,13-18H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGCMYFGUWVITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CN3CCCC(C3)CCC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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